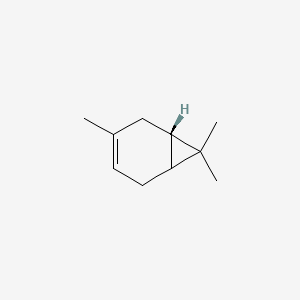
(1S)-(+)-3-Carene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-(+)-3-Carene is a bicyclic monoterpene, a naturally occurring compound found in the essential oils of various plants, particularly conifers. It has a distinct sweet and pungent odor, often described as resembling the scent of pine or cedar. This compound is widely used in the fragrance and flavor industries due to its pleasant aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1S)-(+)-3-Carene can be synthesized through several methods, including the catalytic hydrogenation of α-pinene, a common monoterpene found in turpentine. The reaction typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the distillation of turpentine oil. The process includes fractional distillation to separate this compound from other components based on their boiling points.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-(+)-3-Carene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carenone and other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield isomers such as isocamphane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-chlorocarene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: Carenone and other oxygenated derivatives.
Reduction: Isocamphane and other hydrogenated isomers.
Substitution: Halogenated carenes like 3-chlorocarene.
Applications De Recherche Scientifique
(1S)-(+)-3-Carene has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (1S)-(+)-3-Carene involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through modulation of inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines. Its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Pinene: Another monoterpene found in turpentine, with a similar structure but different odor profile.
β-Pinene: Similar to α-pinene but with a distinct woody aroma.
Limonene: A monoterpene with a citrus scent, commonly found in citrus fruit peels.
Uniqueness
(1S)-(+)-3-Carene is unique due to its distinct sweet and pungent odor, making it highly valuable in the fragrance industry. Its specific chiral configuration also makes it a useful building block in asymmetric synthesis.
Propriétés
Formule moléculaire |
C10H16 |
|---|---|
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(1S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8?,9-/m0/s1 |
Clé InChI |
BQOFWKZOCNGFEC-GKAPJAKFSA-N |
SMILES isomérique |
CC1=CCC2[C@H](C1)C2(C)C |
SMILES canonique |
CC1=CCC2C(C1)C2(C)C |
Description physique |
Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


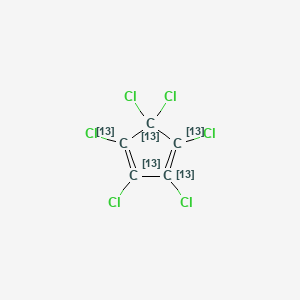
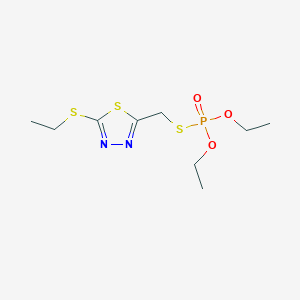
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
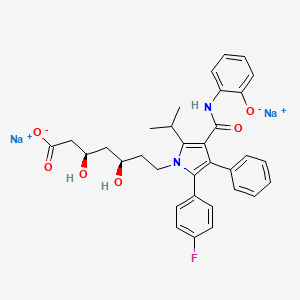

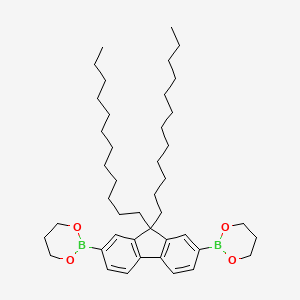
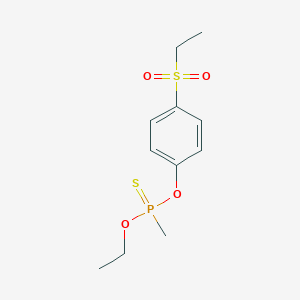
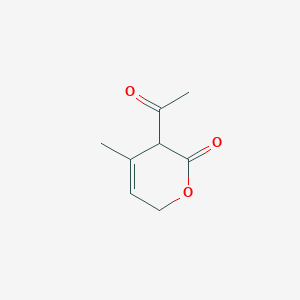

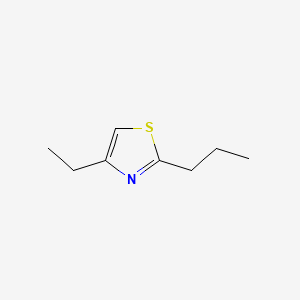
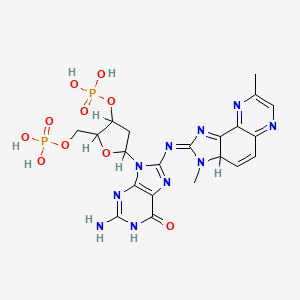
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
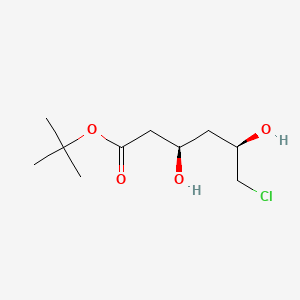
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
